N-IsopropyldopamineHydrochloride

Adenylyl Cyclase Erythrocyte Pharmacology GPCR Signaling

N-Isopropyldopamine Hydrochloride (CAS 5178-52-9), also known as desoxyisoprenaline hydrochloride, is a non-β-hydroxylated catecholamine and a structural analog of both dopamine and isoproterenol. It is classified as a sympathomimetic amine with a mixed adrenoceptor profile, acting as a partial/full agonist at β-adrenoceptors in some tissues while also blocking both α- and β-adrenoceptors in others.

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
CAS No. 5178-52-9
Cat. No. B106198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-IsopropyldopamineHydrochloride
CAS5178-52-9
Synonyms4-[2-[(1-Methylethyl)amino]ethyl]-1,2-benzenediol Hydrochloride;  4-[2-(Isopropylamino)ethyl]-pyrocatechol, Hydrochloride;  4-[2-(Isopropylamino)ethyl]pyrocatechol Hydrochloride;  Desoxyisoprenaline Hydrochloride_x000B_
Molecular FormulaC11H18ClNO2
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCC(C)NCCC1=CC(=C(C=C1)O)O.Cl
InChIInChI=1S/C11H17NO2.ClH/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H
InChIKeyMRYVSCVPICTKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyldopamine Hydrochloride (CAS 5178-52-9): Compound Class and Pharmacological Profile


N-Isopropyldopamine Hydrochloride (CAS 5178-52-9), also known as desoxyisoprenaline hydrochloride, is a non-β-hydroxylated catecholamine and a structural analog of both dopamine and isoproterenol . It is classified as a sympathomimetic amine with a mixed adrenoceptor profile, acting as a partial/full agonist at β-adrenoceptors in some tissues while also blocking both α- and β-adrenoceptors in others . The compound lacks the benzylic hydroxyl group present in isoproterenol, a key structural feature that fundamentally alters its receptor activation profile and pharmacological selectivity .

Why N-Isopropyldopamine Hydrochloride Cannot Be Substituted with Generic N-Alkyl Dopamine Analogs


N-Isopropyldopamine Hydrochloride occupies a distinct pharmacological niche that is not interchangeable with its closest structural analogs—dopamine, N-methyldopamine (epinine), or isoproterenol. The N-isopropyl substitution converts dopamine from a platelet α2-adrenoceptor agonist to an antagonist (pKB = 4.1) , while simultaneously conferring 10.5-fold greater potency in activating adenyl cyclase (ED50 = 8 µM vs. dopamine ED50 = 84 µM) . Critically, N-monosubstituted dopamine derivatives like this compound are behaviorally inactive as direct dopamine receptor agonists in vivo, a property that sharply differentiates them from their N,N-dialkyl counterparts . This unique constellation of gain-of-function (enhanced cyclase activation) and loss-of-function (abolished dopamine agonism, acquired adrenoceptor antagonism) makes empirical substitution without functional verification scientifically unsound. The quantitative evidence below establishes the specific magnitude of these pharmacodynamic divergences.

Quantitative Differentiation Evidence for N-Isopropyldopamine Hydrochloride Against Closest Analogs


Adenyl Cyclase Activation Potency: 10.5-Fold Enhancement Over Dopamine

In rat erythrocyte adenyl cyclase assays, N-Isopropyldopamine Hydrochloride activated cAMP production with an ED50 of 8 µM, representing a 10.5-fold improvement in potency compared to dopamine (ED50 = 84 µM). The N-methyl analog, N-methyldopamine (epinine), showed an ED50 of 6.8 µM, placing N-Isopropyldopamine between the non-selective dopamine and the slightly more potent N-methyl derivative . This quantitative structure-activity relationship demonstrates that the N-isopropyl substitution substantially enhances adenyl cyclase coupling efficiency relative to the unsubstituted parent compound.

Adenylyl Cyclase Erythrocyte Pharmacology GPCR Signaling

Platelet α2-Adrenoceptor Functional Switch: From Agonist to Antagonist

On human platelets, N-Isopropyldopamine is inactive as an aggregation agonist (no measurable pD2), functionally distinguishing it from dopamine (pD2 = 4.6) and epinephrine (pD2 = 6.3). Instead, N-Isopropyldopamine acts as an α2-adrenoceptor antagonist, blocking norepinephrine-induced aggregation with a pKB of 4.1. This antagonist potency is lower than clonidine (pKB = 6.2) and S(+)-α-methyldopamine (pKB = 5.0), but measurably distinct from S(+)-isoproterenol (pKB = 3.7) . The N-isopropyl group on a desoxy backbone thus converts a catecholamine from a platelet activator into a platelet inhibitor.

α2-Adrenoceptor Platelet Aggregation Antagonist Pharmacology

Intraocular Pressure Reduction: Functional Activity Where Dopamine Is Inert

In a rabbit model of ocular hypertension, topical administration of N-Isopropyldopamine (as the pyrocatechol free base) produced a substantial reduction in intraocular pressure (IOP). Under identical experimental conditions, dopamine was completely inactive as an IOP-lowering agent . Furthermore, at equimolar IOP-lowering doses, N-Isopropyldopamine produced only a 14% increase in heart rate compared to the marked tachycardia (100-150 bpm) observed with isoproterenol . The compound's superior oxidative stability compared to phenethanolamine IOP-lowering agents like isoproterenol and epinephrine was also noted in the patent disclosure .

Ocular Hypertension Glaucoma Models Adrenergic Agent Development

Behavioral Pharmacology: Abolition of Direct Dopamine Agonism by N-Monosubstitution

In a systematic SAR study using unilaterally caudectomized and reserpinized mice, N-monosubstituted dopamine analogs, a class that includes N-Isopropyldopamine, were found to be inactive as direct dopamine receptor agonists in vivo. This contrasts sharply with N,N-disubstituted analogs (e.g., N,N-dipropyl dopamine), which exhibited measurable dopaminomimetic activity . The behavioral inactivity of N-monosubstituted analogs cannot be explained by pharmacokinetic exclusion alone, as certain N-substituted phenylethylamines including N-Isopropyldopamine do induce hyperactivity when injected into the nucleus accumbens—an effect mediated through non-dopamine receptor mechanisms .

Dopamine Receptor Agonism Behavioral Pharmacology Parkinson's Disease Models

Adrenoceptor Partial Agonism and Dual Receptor Blockade: Distinct from Pure Agonists

In isolated tissue preparations, N-Isopropyldopamine stimulates β-adrenoceptors in cat papillary muscle, rat aorta, and rat trachea while simultaneously causing hypotension in anesthetized cats. Unlike isoproterenol, which is a pure β-adrenoceptor agonist, N-Isopropyldopamine also stimulates α-adrenoceptors in rat aorta and blocks both α- and β-adrenoceptors in rabbit aortic strips and rat trachea . This mixed agonist/antagonist profile reflects the absence of the benzylic hydroxyl group, which prevents the full conformational activation of the receptor required for pure agonism . In rat epididymal lipolysis assays, N-Isopropyldopamine failed to elicit a maximum lipolytic response, in contrast to isoproterenol which achieved full efficacy .

β-Adrenoceptor Partial Agonist α-Adrenoceptor Blockade Isolated Tissue Pharmacology

Isoproterenol Impurity Reference Standard: Procurement Rationale for Analytical Quality Control

N-Isopropyldopamine Hydrochloride is a recognized process-related impurity in isoproterenol (isoprenaline) drug substance manufacturing, designated as Isoprenaline Impurity B in some pharmacopoeial contexts . The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications in Abbreviated New Drug Applications (ANDA) for isoproterenol . Traceability against USP or EP pharmacopeial standards is available from qualified suppliers . The catechol and isopropylamine substitution pattern predisposes the compound to oxidation and hygroscopicity, requiring inert atmosphere handling, pH control, and antioxidant addition during analytical method development—making procurement of a fully characterized, stability-tested reference standard from a reputable vendor a critical quality requirement that generic dopamine or epinine standards cannot fulfill .

Pharmaceutical Impurity Profiling Isoproterenol QC AND Method Validation

Highest-Yield Application Scenarios for N-Isopropyldopamine Hydrochloride Based on Quantitative Evidence


Catecholamine Structure-Activity Relationship (SAR) Probe for Adrenergic Receptor Subtype Pharmacology

N-Isopropyldopamine Hydrochloride serves as a critical SAR probe for distinguishing the structural determinants of β-adrenoceptor agonism vs. antagonism. With an adenyl cyclase activation ED50 of 8 µM (10.5-fold more potent than dopamine but lacking the maximal efficacy of isoproterenol), this compound enables researchers to quantify how removal of the benzylic hydroxyl group converts a pure agonist scaffold into a mixed agonist/antagonist while retaining the N-isopropyl pharmacophore . The dual α- and β-adrenoceptor blocking activity demonstrated in rabbit aortic strips and rat trachea makes it uniquely suited for experiments requiring simultaneous modulation of multiple adrenoceptor subtypes from a single chemical scaffold.

Negative Control Compound for In Vivo Dopamine Receptor Studies

For behavioral pharmacologists studying dopamine receptor-mediated locomotion, stereotypy, or catalepsy reversal in rodent models, N-Isopropyldopamine provides an essential negative control. The class-level evidence that N-monosubstituted dopamine analogs are inactive as direct dopamine receptor agonists in reserpinized and caudectomized mice means this compound can be administered without confounding dopaminergic activation. Yet it retains the ability to induce nucleus accumbens-mediated hyperactivity through non-dopaminergic mechanisms (0.2-25 µg dose range) , enabling clean experimental dissection of dopaminergic vs. adrenergic contributions to behavioral endpoints.

Ocular Hypertension Model Tool Compound with Reduced Cardiovascular Liability

Ocular pharmacology programs investigating IOP-lowering mechanisms can employ N-Isopropyldopamine as a mechanistically distinct tool. Patent data demonstrate substantial IOP reduction upon topical ocular instillation in rabbits, whereas equimolar dopamine is completely inactive . Critically, at IOP-lowering doses, N-Isopropyldopamine produces only a 14% heart rate increase—a marked safety advantage over isoproterenol's 100-150 bpm tachycardia . The compound's greater oxidative stability compared to phenethanolamine IOP agents further supports its use in formulation development studies where dopamine's lack of efficacy and isoproterenol's cardiovascular side effects render both comparators unsuitable.

Isoproterenol Pharmaceutical Impurity Reference Standard for ANDA Regulatory Submissions

Analytical quality control laboratories supporting isoproterenol drug product ANDA filings require N-Isopropyldopamine Hydrochloride as a characterized impurity reference standard. The compound is formally recognized as Isoprenaline Impurity B / Isoproterenol Impurity 12 in pharmacopoeial impurity profiling frameworks . It is supplied with full characterization data compliant with regulatory guidelines and can be provided with traceability against USP or EP pharmacopeial standards . The compound's inherent chemical instability (catechol oxidation sensitivity, hygroscopicity) necessitates procurement from vendors who provide documented stability data, controlled storage conditions, and validated analytical certificates—capabilities that distinguish reputable suppliers and make generic dopamine or epinine standards analytically inappropriate substitutions .

Quote Request

Request a Quote for N-IsopropyldopamineHydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.